methyl 2-[3-hydroxy-2-oxo-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[3-hydroxy-2-oxo-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, carbonyl, pyridine, and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-hydroxy-2-oxo-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core thiazole ring, followed by the introduction of the pyrrole and pyridine moieties. The final steps involve the addition of the hydroxy and carbonyl groups under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining high yield and purity. This includes using catalysts, solvents, and temperature control to facilitate the reactions efficiently. The use of continuous flow reactors and automated synthesis platforms can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-hydroxy-2-oxo-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Methyl 2-[3-hydroxy-2-oxo-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[3-hydroxy-2-oxo-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Indole Derivatives: Important in medicinal chemistry for their therapeutic potential.
Thiazole Derivatives: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
Methyl 2-[3-hydroxy-2-oxo-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C25H23N3O6S |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
methyl 2-[(4Z)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H23N3O6S/c1-13(2)34-17-9-7-15(8-10-17)20(29)18-19(16-6-5-11-26-12-16)28(23(31)21(18)30)25-27-14(3)22(35-25)24(32)33-4/h5-13,19,29H,1-4H3/b20-18- |
InChI Key |
SYSCGTICYKCBPW-ZZEZOPTASA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N2C(/C(=C(\C3=CC=C(C=C3)OC(C)C)/O)/C(=O)C2=O)C4=CN=CC=C4)C(=O)OC |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C2=O)C4=CN=CC=C4)C(=O)OC |
Origin of Product |
United States |
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